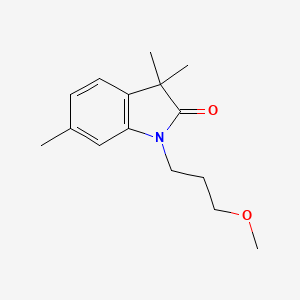
1-(3-methoxypropyl)-3,3,6-trimethylindol-2-one
Descripción general
Descripción
1-(3-methoxypropyl)-3,3,6-trimethylindol-2-one is an organic compound with a unique structure that includes an indole core substituted with a methoxypropyl group and three methyl groups
Métodos De Preparación
The synthesis of 1-(3-methoxypropyl)-3,3,6-trimethylindol-2-one typically involves several steps. One common method starts with the preparation of the indole core, followed by the introduction of the methoxypropyl group and the methyl groups. The reaction conditions often involve the use of strong bases and organic solvents to facilitate the substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
1-(3-methoxypropyl)-3,3,6-trimethylindol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The methoxypropyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1-(3-methoxypropyl)-3,3,6-trimethylindol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .
Mecanismo De Acción
The mechanism by which 1-(3-methoxypropyl)-3,3,6-trimethylindol-2-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction cascades and metabolic processes .
Comparación Con Compuestos Similares
1-(3-methoxypropyl)-3,3,6-trimethylindol-2-one can be compared with other indole derivatives, such as:
1-(3-Methoxypropyl)-4-piperidinamine: Known for its use in medicinal chemistry.
1-(3-Methoxypropyl)pyridinium chloride: Studied for its unique chemical properties.
1-alkyl-8-substituted-3-(3-methoxypropyl)xanthines: Investigated for their potential as receptor antagonists. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Propiedades
Fórmula molecular |
C15H21NO2 |
|---|---|
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
1-(3-methoxypropyl)-3,3,6-trimethylindol-2-one |
InChI |
InChI=1S/C15H21NO2/c1-11-6-7-12-13(10-11)16(8-5-9-18-4)14(17)15(12,2)3/h6-7,10H,5,8-9H2,1-4H3 |
Clave InChI |
XUQNIMDTSPVNKK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(C(=O)N2CCCOC)(C)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
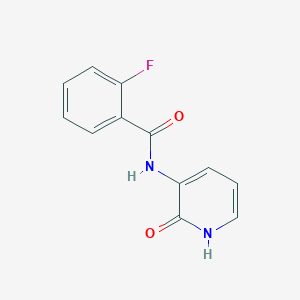
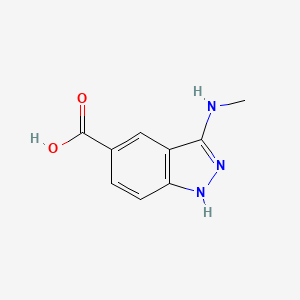
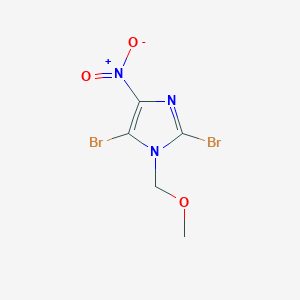
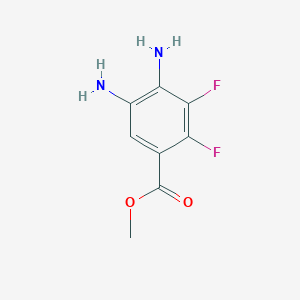
![3-[(But-2-en-1-yl)sulfanyl]-2-methylfuran](/img/structure/B8635238.png)
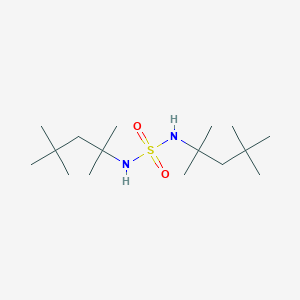
![3-Methyl-2-[4-(trifluoromethyl)anilino]butanenitrile](/img/structure/B8635266.png)
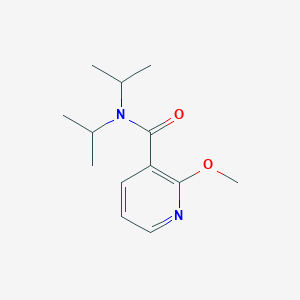
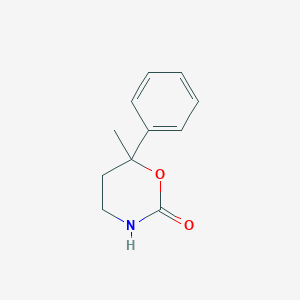
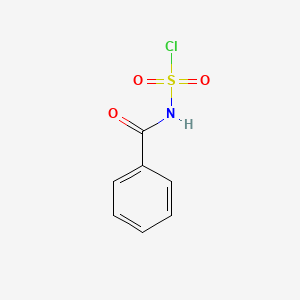
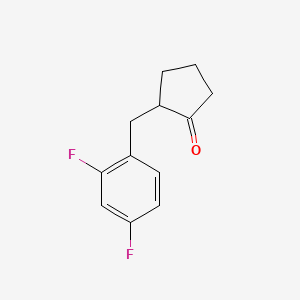
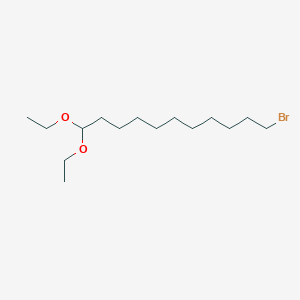
![4-Chloro-2-[(pyridin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B8635310.png)
![2,6-Dimethyl-4-[(trimethylsilyl)methoxy]phenol](/img/structure/B8635314.png)
